molecular formula C14H22ClNOS B4410126 {2-[(4-methylphenyl)thio]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride

{2-[(4-methylphenyl)thio]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride

Cat. No. B4410126
M. Wt: 287.8 g/mol
InChI Key: NEBGEMIKGXLGJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2-[(4-methylphenyl)thio]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride is a compound that has garnered significant attention in the scientific community due to its potential applications in various fields. The compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of {2-[(4-methylphenyl)thio]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride is not fully understood. However, it is believed to act as a modulator of certain biological processes, such as signal transduction pathways and enzyme activity. The compound may also interact with specific receptors in the body, leading to downstream effects.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to modulate the expression of certain genes involved in inflammation and cell proliferation. Physiologically, the compound has been shown to have analgesic, anti-inflammatory, and anti-cancer properties.

Advantages and Limitations for Lab Experiments

One advantage of using {2-[(4-methylphenyl)thio]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride in lab experiments is its potential to modulate specific biological processes. This can allow researchers to study the effects of the compound on various cellular and molecular pathways. However, one limitation of using the compound is its potential toxicity and side effects. Careful consideration must be taken when using the compound in lab experiments to ensure the safety of researchers and test subjects.

Future Directions

There are several future directions for further research on {2-[(4-methylphenyl)thio]ethyl}(tetrahydrofuran-2-ylmethyl)amine hydrochloride. One direction is to further explore the mechanism of action of the compound and identify specific molecular targets. Another direction is to investigate the pharmacokinetic and pharmacodynamic properties of the compound in more detail. Additionally, the compound could be studied for its potential applications in specific disease areas, such as cancer and neurodegenerative diseases. Finally, the safety and toxicity of the compound could be further evaluated to ensure its potential for clinical use.

Scientific Research Applications

The compound has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, the compound has been explored as a potential drug candidate for the treatment of various diseases. In biochemistry, the compound has been studied for its interactions with biological molecules, such as enzymes and receptors. In pharmacology, the compound has been investigated for its pharmacokinetic and pharmacodynamic properties.

properties

IUPAC Name

2-(4-methylphenyl)sulfanyl-N-(oxolan-2-ylmethyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NOS.ClH/c1-12-4-6-14(7-5-12)17-10-8-15-11-13-3-2-9-16-13;/h4-7,13,15H,2-3,8-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBGEMIKGXLGJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCNCC2CCCO2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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